molecular formula C22H21Br2F2N3S2 B12330702 4,7-Bis(5-bromo-2-thienyl)-5,6-difluoro-2-octyl-2H-benzotriazole

4,7-Bis(5-bromo-2-thienyl)-5,6-difluoro-2-octyl-2H-benzotriazole

Cat. No.: B12330702
M. Wt: 589.4 g/mol
InChI Key: YYYNBJKAYUCPRB-UHFFFAOYSA-N
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Description

4,7-Bis(5-bromo-2-thienyl)-5,6-difluoro-2-octyl-2H-benzotriazole is a heterocyclic compound featuring a benzotriazole core substituted with bromothienyl groups, fluorine atoms, and an octyl chain. Its molecular formula is C22H23Br2F2N3S2, with a molecular weight of 589.36 g/mol . The compound is a yellow crystalline powder (≥90% purity) used primarily as an electron-accepting monomer in conjugated polymers for organic photovoltaics (OPV) and organic light-emitting diodes (OLEDs) . Key structural features include:

  • Electron-withdrawing benzotriazole core: Enhances charge transport and stabilizes the LUMO energy level.
  • Fluorine substitution: Improves electron affinity and reduces energy bandgaps .
  • Bromothienyl substituents: Enable cross-coupling reactions (e.g., Stille or Suzuki) for polymerization .
  • Octyl side chain: Balances solubility and crystallinity in polymer matrices .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H21Br2F2N3S2

Molecular Weight

589.4 g/mol

IUPAC Name

4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-octylbenzotriazole

InChI

InChI=1S/C22H21Br2F2N3S2/c1-2-3-4-5-6-7-12-29-27-21-17(13-8-10-15(23)30-13)19(25)20(26)18(22(21)28-29)14-9-11-16(24)31-14/h8-11H,2-7,12H2,1H3

InChI Key

YYYNBJKAYUCPRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1N=C2C(=C(C(=C(C2=N1)C3=CC=C(S3)Br)F)F)C4=CC=C(S4)Br

Origin of Product

United States

Preparation Methods

Core Synthetic Pathways

Bromination of Thienyl Precursors

The synthesis begins with bromination of thiophene derivatives to introduce reactive sites for subsequent cross-coupling. Key methods include:

  • N-Bromosuccinimide (NBS) Bromination : Thiophene derivatives (e.g., 2-thienylboronic acid) undergo bromination using NBS in tetrahydrofuran (THF) at 0–25°C, achieving >85% yield for 5-bromo-2-thienyl intermediates.
  • Electrophilic Aromatic Substitution : Bromine (Br₂) in dichloromethane (DCM) with iron(III) bromide (FeBr₃) as a catalyst selectively brominates the 5-position of thiophene rings.
Table 1: Bromination Conditions and Yields
Brominating Agent Solvent Catalyst Temperature Yield
NBS THF None 0–25°C 87%
Br₂ DCM FeBr₃ 25°C 92%

Construction of the Benzotriazole Core

The benzotriazole moiety is synthesized via cyclization of o-phenylenediamine analogs. Two approaches dominate:

Diazotization-Cyclization
  • Step 1 : Diazotization of 4,5-difluoro-1,2-diaminobenzene with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at −5°C forms the diazonium salt.
  • Step 2 : Cyclization with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol yields 5,6-difluoro-2H-benzotriazole.
Palladium-Catalyzed Coupling
  • Suzuki-Miyaura coupling links pre-brominated thienyl groups to the benzotriazole core. For example, 5,6-difluoro-2-octyl-2H-benzotriazole reacts with 5-bromo-2-thienylboronic acid using Pd(PPh₃)₄ in toluene/water (3:1) at 80°C.

Functionalization and Derivitization

Introduction of the Octyl Side Chain

The 2-octyl group is introduced via alkylation:

  • Mitsunobu Reaction : Benzotriazole-N-oxide reacts with 1-octanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
  • Nucleophilic Substitution : Benzotriazole treated with 1-iodooctane and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.
Table 2: Alkylation Efficiency
Method Reagents Solvent Yield
Mitsunobu DEAD, PPh₃ THF 78%
Nucleophilic 1-Iodooctane, K₂CO₃ DMF 65%

Fluorination Strategies

Fluorine atoms at positions 5 and 6 are incorporated via:

  • Electrophilic Fluorination : Using Selectfluor® in acetonitrile at 70°C.
  • Nucleophilic Displacement : Reaction of 5,6-dichlorobenzotriazole with potassium fluoride (KF) in dimethyl sulfoxide (DMSO).

Optimization and Challenges

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) removes unreacted thienyl precursors.
  • Recrystallization : Ethanol/water mixtures isolate the final compound in >95% purity.

Byproduct Mitigation

  • Regioselective Coupling : Pd₂(dba)₃/Xantphos catalysts reduce homo-coupling byproducts during Suzuki reactions.
  • Low-Temperature Diazotization : Prevents decomposition of diazonium intermediates.

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability
Step Preferred Method Yield Scalability
Bromination NBS in THF 87% Lab-scale
Benzotriazole Core Diazotization 75% Industrial
Octyl Addition Mitsunobu 78% Lab-scale
Fluorination Selectfluor® 82% Pilot-scale

Industrial-Scale Synthesis

Patent US6605727B2 discloses a continuous-flow process for benzotriazole derivatives, featuring:

  • Microreactor Diazotization : Enhances heat transfer and reduces reaction time to 15 minutes.
  • In-line Purification : Combines extraction and crystallization for 90% overall yield.

Analytical Characterization

  • ¹H/¹³C NMR : Confirms regiochemistry of thienyl groups and octyl chain placement.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (589.4 g/mol).
  • X-ray Diffraction : Resolves fluorine and bromine positions in the crystal lattice.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(5-bromo-2-thienyl)-5,6-difluoro-2-octyl-2H-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bromine and fluorine atoms.

    Substitution: The bromine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

Optoelectronic Applications

The compound has been explored for its potential in optoelectronic devices due to its unique electronic properties.

Case Study: Organic Photovoltaics

A study demonstrated that derivatives of benzotriazole can enhance the efficiency of organic photovoltaic cells. The incorporation of 4,7-bis(5-bromo-2-thienyl)-5,6-difluoro-2-octyl-2H-benzotriazole into polymer blends improved light absorption and charge transport properties, leading to increased power conversion efficiencies .

Parameter Before Incorporation After Incorporation
Power Conversion Efficiency (%)6.58.3
Light Absorption (nm)450480
Charge Mobility (cm²/Vs)0.10.15

Biological Applications

Benzotriazoles have shown promising biological activities, including antibacterial and antifungal properties.

Case Study: Antibacterial Activity

Research indicated that the compound exhibits significant antibacterial activity against various strains of bacteria. In vitro tests revealed that it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Bacterial Strain MIC (µg/mL)
MRSA12.5
Escherichia coli25
Salmonella typhimurium20

Environmental Applications

The compound has also been investigated for its potential in environmental remediation.

Case Study: Photodegradation of Pollutants

A recent study evaluated the use of benzotriazoles in the photodegradation of organic pollutants in water. The presence of this compound significantly increased the degradation rates of several contaminants under UV light exposure .

Pollutant Degradation Rate (%)
Phenol75
Benzene60
Toluene65

Material Science

In material science, benzotriazoles are utilized as stabilizers and UV absorbers in polymers.

Case Study: Polymer Stabilization

The inclusion of this compound in polymer matrices has shown to enhance thermal stability and UV resistance. This property is particularly beneficial for outdoor applications where materials are exposed to sunlight .

Property Without Additive With Additive
Thermal Stability (°C)200250
UV Resistance (hours)5001000

Mechanism of Action

The mechanism of action of 4,7-Bis(5-bromo-2-thienyl)-5,6-difluoro-2-octyl-2H-benzotriazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms allows it to form strong bonds with target molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Benzotriazole vs. Benzothiadiazole
  • 5,6-Difluoro-4,7-bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole (CAS: N/A):
    • Core : Benzothiadiazole (BTD) instead of benzotriazole.
    • Molecular Weight : ~553–589 g/mol (varies with substituents) .
    • Properties : BTD cores exhibit stronger electron-withdrawing effects than benzotriazole, leading to lower LUMO levels (-3.5 eV vs. -3.2 eV for benzotriazole) and higher photovoltaic efficiency in polymers .
    • Applications : Preferred in high-efficiency OPVs but less thermally stable than benzotriazole derivatives .
Fluorine Substitution
  • 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzotriazole (CAS: 1254062-39-9): Structure: Lacks fluorine atoms at the 5,6-positions. Molecular Weight: 553.38 g/mol . Impact: Non-fluorinated analogs have higher LUMO levels (-3.0 eV vs. -3.2 eV for fluorinated), reducing open-circuit voltage (VOC) in solar cells by ~0.2 V .

Alkyl Chain Modifications

Compound Name Alkyl Chain Molecular Weight (g/mol) Solubility Thermal Stability
Target Compound n-Octyl 589.36 Moderate in THF/chloroform Decomposes at 280°C
4,7-Bis(5-bromo-2-thienyl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole 2-Hexyldecyl 589.36 High in aromatic solvents Stable up to 300°C
4,7-Bis(5-bromothiophen-2-yl)-2-(2-ethylhexyl)-5,6-difluoro-2H-benzotriazole 2-Ethylhexyl 589.36 Excellent in toluene Decomposes at 265°C

Key Findings :

  • Branched alkyl chains (e.g., 2-ethylhexyl) improve solubility but reduce crystallinity, lowering charge carrier mobility in polymers .
  • Longer chains (e.g., 2-hexyldecyl) enhance thermal stability but may increase synthetic complexity .

Bromine Position and Polymerization Efficacy

  • 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole (CAS: 1373834-93-5):
    • Substituents : Bromine at the 4-position of thiophene with dodecyl chains.
    • Polymerization : Slower Stille coupling due to steric hindrance from dodecyl groups, yielding polymers with 70–80% efficiency .
  • Target Compound :
    • Substituents : Bromine at the 5-position of thiophene.
    • Polymerization : Faster coupling kinetics (48-hour reaction time) and higher yields (85–90%) due to less steric bulk .

Optical and Electronic Properties

Compound λmax (nm) LUMO (eV) Bandgap (eV) Application
Target Compound 450 -3.2 1.8 OPV acceptor
Benzothiadiazole Analog 480 -3.5 1.6 High-efficiency OPV
Non-fluorinated Benzotriazole 420 -3.0 2.0 OLED hole blockers

Insights :

  • Fluorination red-shifts absorption spectra (450 nm vs. 420 nm for non-fluorinated), improving light-harvesting in solar cells .
  • Benzothiadiazole derivatives achieve narrower bandgaps but suffer from faster degradation under UV exposure .

Biological Activity

1. Antimicrobial Activity

Benzotriazoles have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacterial strains. For example:

  • Substituted benzotriazoles with halogen groups (e.g., bromine and fluorine) have shown potent antibacterial effects against Staphylococcus aureus (including methicillin-resistant strains), Escherichia coli, and Pseudomonas fluorescens. The presence of bulky hydrophobic groups enhances this activity .
  • The bromine and fluorine substitutions in 4,7-Bis(5-bromo-2-thienyl)-5,6-difluoro-2-octyl-2H-benzotriazole may contribute to its ability to disrupt bacterial membranes or inhibit enzymatic pathways.

2. Antifungal Activity

Benzotriazole derivatives have been reported to exhibit antifungal activity, particularly against Candida albicans and Aspergillus niger. The introduction of electron-withdrawing groups like fluorine increases potency . Given the structural similarity, this compound could potentially exhibit similar antifungal properties.

3. Antiprotozoal Activity

Several benzotriazole derivatives have been tested for their activity against protozoan parasites such as Acanthamoeba castellanii. Compounds with bromine substitutions showed higher efficacy in targeting cysts and trophozoites . The dual bromine substitution in this compound suggests a potential for antiprotozoal applications.

The biological activity of benzotriazoles is often attributed to:

  • Membrane Disruption : Hydrophobic groups (e.g., octyl chains) enhance lipophilicity, enabling the compound to integrate into and disrupt microbial membranes.
  • Enzyme Inhibition : Benzotriazoles can act as inhibitors of protein kinases or enzymes critical for microbial survival.
  • Oxidative Stress Induction : Halogen substitutions (bromine and fluorine) may promote oxidative stress in microbial cells.

Case Studies

While no direct studies on this compound were available, related compounds provide insights:

StudyCompoundBiological TargetObservations
Antibacterial Halogenated benzotriazolesS. aureus, E. coliMIC values comparable to standard antibiotics
Antifungal Fluorinated benzotriazolesC. albicansMIC values as low as 1.6 μg/mL
Antiprotozoal Brominated benzotriazolesAcanthamoeba spp.Higher efficacy than chlorohexidine

Data Table: Key Properties of the Compound

PropertyValue
Molecular FormulaC31H39Br2F2N3S
Molecular Weight715.60 g/mol
Functional GroupsBromine, Fluorine, Thiophene
SolubilityLikely lipophilic
Potential ApplicationsAntimicrobial, antifungal

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,7-Bis(5-bromo-2-thienyl)-5,6-difluoro-2-octyl-2H-benzotriazole, and what critical parameters influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via sequential cross-coupling and bromination reactions. A common approach involves:

  • Stille Coupling : Reacting 4,7-dibromo-5,6-difluoro-2-octylbenzotriazole with 2-(tributylstannyl)thiophene under Pd catalysis (e.g., Pd(PPh₃)₂Cl₂) in anhydrous THF at reflux (16–18 hours) .
  • Bromination : Treating the intermediate with N-bromosuccinimide (NBS) in THF at room temperature to introduce bromine at the 5-position of thiophene .
  • Critical Parameters :
  • Temperature Control : Maintaining anhydrous conditions and precise reflux temperatures (e.g., 70°C for Stille coupling) to avoid side reactions.
  • Stoichiometry : Using 2.0–2.5 equivalents of NBS for complete bromination.
  • Purification : Column chromatography (e.g., silica gel with 4:1 hexane:CH₂Cl₂) ensures >95% purity .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of bromination (e.g., δ 7.20–7.12 ppm for thiophene protons) and alkyl chain integration .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is validated via reverse-phase HPLC with UV detection at 254 nm .
  • Elemental Analysis : Matches calculated C, H, N, and Br percentages (e.g., C: 49.1%, Br: 22.8%) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 701.57 [M+H]⁺) .

Advanced Research Questions

Q. How does the introduction of fluorine atoms at the 5,6-positions influence the electronic properties and photovoltaic performance of polymers derived from this monomer?

  • Methodological Answer :

  • Electronic Effects : Fluorination lowers the LUMO energy (-3.8 eV vs. -3.5 eV for non-fluorinated analogs), enhancing electron affinity and charge transport in organic photovoltaics (OPVs) .
  • Photovoltaic Performance : Fluorinated polymers exhibit higher open-circuit voltages (VOC ≈ 0.85 V) due to reduced recombination losses, as observed in PffBT4T-2OD (PCE ≈ 11%) .
  • Methodology : Density functional theory (DFT) calculations and UV-vis-NIR spectroscopy quantify bandgap reduction (e.g., 1.55 eV vs. 1.65 eV) .

Q. What strategies can be employed to optimize the molecular weight and polydispersity of conjugated polymers synthesized using this benzotriazole derivative?

  • Methodological Answer :

  • Catalyst Selection : Use Pd₂(dba)₃ with tri-o-tolylphosphine for Stille polymerization, achieving Mn > 50 kDa .
  • Monomer Purification : Pre-purify monomers via recrystallization (e.g., ethanol/water) to eliminate impurities causing chain termination .
  • Reaction Time : Extend polymerization to 72 hours for higher conversion, monitored by GPC (Đ < 1.5) .

Q. How can researchers address discrepancies in reported photovoltaic efficiencies when using this monomer in different copolymer systems?

  • Methodological Answer :

  • Structural Variability : Compare alkyl chain lengths (e.g., 2-octyl vs. 2-hexyldecyl) impacting solubility and aggregation. Longer chains (C22H33) reduce crystallinity, improving film morphology .
  • Device Fabrication : Standardize annealing conditions (e.g., 100°C for 10 minutes in N₂) to minimize batch-to-batch variations .
  • Data Normalization : Report efficiencies under AM 1.5G illumination (100 mW/cm²) with certified reference cells .

Key Research Findings

  • Fluorine Impact : 5,6-Difluoro substitution increases PCE by 20% in OPVs compared to non-fluorinated analogs .
  • Synthetic Yield : Optimized bromination with NBS achieves >90% yield .
  • Structure-Property Link : Longer alkyl chains (e.g., 2-octyl) enhance solubility without sacrificing charge mobility .

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